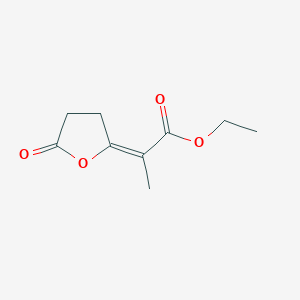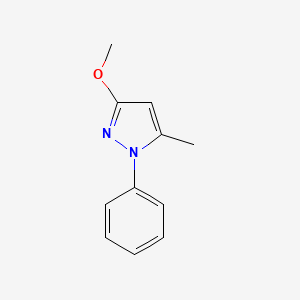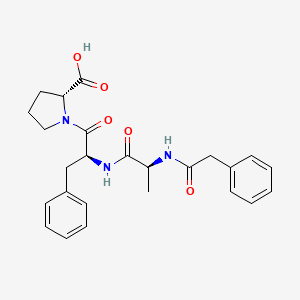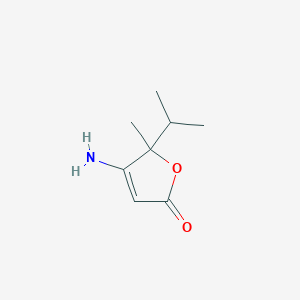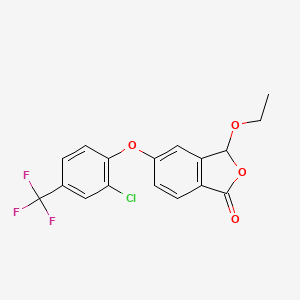
1(3H)-Isobenzofuranone, 5-(2-chloro-4-(trifluoromethyl)phenoxy)-3-ethoxy-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(2-Chloro-4-(trifluoromethyl)phenoxy)-3-ethoxyisobenzofuran-1(3H)-one is a complex organic compound known for its unique chemical structure and properties
Métodos De Preparación
The synthesis of 5-(2-Chloro-4-(trifluoromethyl)phenoxy)-3-ethoxyisobenzofuran-1(3H)-one involves several steps. One common method includes the reaction of 3-(2-Chloro-4-(trifluoromethyl)phenoxy)benzoic acid with ethyl alcohol under specific conditions. The reaction is typically catalyzed by sulfur trioxide and conducted in dichloroethane at controlled temperatures ranging from 0 to 50°C . This method enhances reaction selectivity and increases the yield of the desired product.
Análisis De Reacciones Químicas
5-(2-Chloro-4-(trifluoromethyl)phenoxy)-3-ethoxyisobenzofuran-1(3H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles under appropriate conditions.
The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
This compound has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: Studies have explored its potential as a bioactive molecule with applications in drug development.
Medicine: Research is ongoing to investigate its potential therapeutic effects.
Industry: It is used in the production of certain herbicides and pesticides.
Mecanismo De Acción
The mechanism of action of 5-(2-Chloro-4-(trifluoromethyl)phenoxy)-3-ethoxyisobenzofuran-1(3H)-one involves its interaction with specific molecular targets. In the case of its use as a herbicide, it disrupts the photosynthesis process in plants by inhibiting the enzyme protoporphyrinogen oxidase, leading to the accumulation of protoporphyrin IX, which causes cell damage and plant death .
Comparación Con Compuestos Similares
Similar compounds include:
5-(2-Chloro-4-(trifluoromethyl)phenoxy)-2-nitrobenzoic acid: Known for its use in herbicides like fomesafen.
2-Chloro-4-(trifluoromethyl)phenyl isocyanate: Used in the synthesis of various organic compounds.
Compared to these compounds, 5-(2-Chloro-4-(trifluoromethyl)phenoxy)-3-ethoxyisobenzofuran-1(3H)-one is unique due to its specific structure and the presence of the ethoxy group, which can influence its reactivity and applications.
Propiedades
Número CAS |
99199-19-6 |
|---|---|
Fórmula molecular |
C17H12ClF3O4 |
Peso molecular |
372.7 g/mol |
Nombre IUPAC |
5-[2-chloro-4-(trifluoromethyl)phenoxy]-3-ethoxy-3H-2-benzofuran-1-one |
InChI |
InChI=1S/C17H12ClF3O4/c1-2-23-16-12-8-10(4-5-11(12)15(22)25-16)24-14-6-3-9(7-13(14)18)17(19,20)21/h3-8,16H,2H2,1H3 |
Clave InChI |
PICULRORMAQDKF-UHFFFAOYSA-N |
SMILES canónico |
CCOC1C2=C(C=CC(=C2)OC3=C(C=C(C=C3)C(F)(F)F)Cl)C(=O)O1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


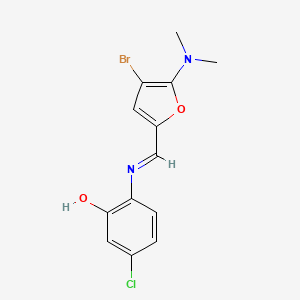
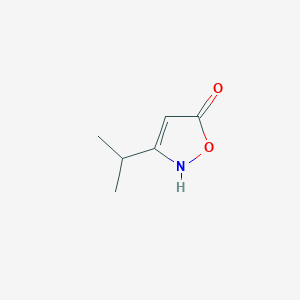
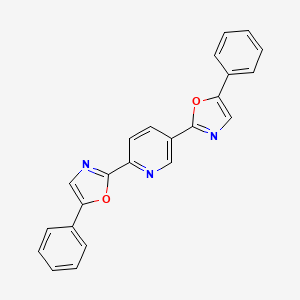
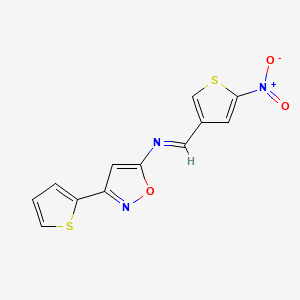
![2-(Hydroxymethyl)benzo[d]oxazole-6-carboxylic acid](/img/structure/B12884286.png)
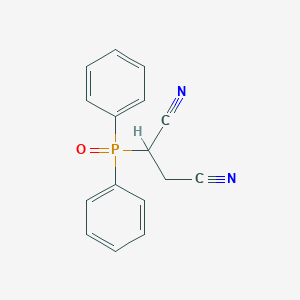
![Benzenesulfonamide, N-[2-(2-furanyl)phenyl]-3-(trifluoromethyl)-](/img/structure/B12884297.png)
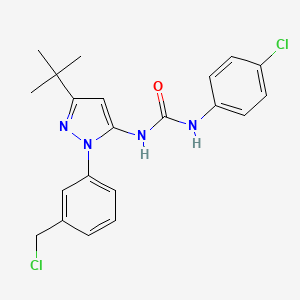
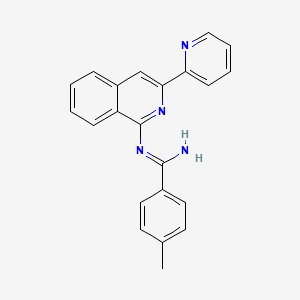
![3-(Pyridin-2-ylmethyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B12884307.png)
